4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride
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Overview
Description
4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is a chemical compound with the molecular formula C7H14ClN3 and a molecular weight of 175.66 g/mol . It is a diazirine-containing compound, which is often used in photoreactive labeling and cross-linking studies due to its ability to form covalent bonds with nearby molecules upon exposure to UV light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride typically involves the following steps:
Formation of the diazirine ring: This is achieved by reacting a suitable precursor with a diazirine-forming reagent under controlled conditions.
Attachment to the piperidine ring: The diazirine ring is then attached to a piperidine ring through a series of chemical reactions, often involving nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride undergoes several types of chemical reactions, including:
Photoreactive cross-linking: Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate that can covalently bond with nearby molecules.
Nucleophilic substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
UV light: Used to activate the diazirine ring for cross-linking reactions.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Major Products
Cross-linked products: Formed when the activated diazirine ring covalently bonds with nearby molecules.
Substituted piperidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, effectively “freezing” molecular interactions in place for further study . The molecular targets and pathways involved depend on the specific molecules present in the reaction environment .
Comparison with Similar Compounds
Similar Compounds
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride: Similar in structure but contains a trifluoromethyl group instead of a methyl group.
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)methylpiperidine hydrochloride: Another similar compound with a trifluoromethyl group and a methyl group attached to the piperidine ring.
Uniqueness
4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is unique due to its specific diazirine and piperidine structure, which allows for precise photoreactive labeling and cross-linking studies. Its methyl group provides distinct reactivity compared to similar compounds with trifluoromethyl groups .
Biological Activity
4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is a compound notable for its photoreactive properties, primarily utilized in biological research to study protein interactions and dynamics. This article provides a comprehensive overview of its biological activity, synthesis, applications, and relevant case studies.
The compound has a molecular formula of C9H12ClN3 and a molecular weight of approximately 175.66 g/mol. The presence of the diazirine moiety is crucial for its reactivity, allowing it to form covalent bonds with biomolecules upon photolysis.
Upon exposure to ultraviolet (UV) light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate. This intermediate can covalently bond with nearby biomolecules, making it particularly useful for:
- Photoaffinity labeling : A technique used to map protein interactions within complex biological systems.
- Investigating molecular mechanisms : Understanding protein functions and pathways that are essential for drug development and diagnostic imaging.
Biological Applications
The unique reactivity of this compound allows it to be employed in various biological studies, including:
- Protein Interaction Studies : By covalently modifying proteins, researchers can analyze interaction networks within cells.
- Drug Development : The compound's ability to target specific biomolecules aids in the design of new therapeutic agents.
- Diagnostic Imaging : Its photoreactive nature can enhance imaging techniques by labeling specific proteins or pathways.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of this compound compared to other diazirine-containing compounds:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
This compound | C₉H₁₂ClN₃ | 175.66 g/mol | Contains a methyl group on the diazirine ring |
4-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine HCl | C₁₁H₈ClF₃N₃ | 229.63 g/mol | Trifluoromethyl substituents enhance lipophilicity |
4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine HCl | C₉H₈ClF₂N₃ | 211.64 g/mol | Difluoromethyl groups influence electronic properties |
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- Photoaffinity Labeling Studies : Research has demonstrated that exposure to UV light leads to effective covalent bonding with target proteins, facilitating the mapping of interaction sites within cellular environments.
- Mechanistic Insights : Studies utilizing this compound have provided insights into disease mechanisms by elucidating protein interactions that are altered in pathological conditions.
- Applications in Drug Design : The compound has been explored as a tool in drug discovery processes, where its ability to bind selectively to proteins can inform the development of targeted therapies.
Properties
IUPAC Name |
4-(3-methyldiazirin-3-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-7(9-10-7)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWUYPWMWMVOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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